![molecular formula C17H17N5O2 B7564666 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide](/img/structure/B7564666.png)
2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide, also known as MTMP, is a novel compound that has gained significant attention in scientific research. MTMP belongs to the class of tetrazole-containing compounds and has been found to exhibit promising biological activities.
Wirkmechanismus
The exact mechanism of action of 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide is not fully understood. However, it has been suggested that 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide inhibits the cyclooxygenase enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide's ability to inhibit the production of prostaglandins may explain its anti-inflammatory and analgesic activities.
Biochemical and Physiological Effects
2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide has been found to exhibit potent cytotoxic effects against various cancer cell lines. It induces apoptosis in cancer cells by activating caspase enzymes. Additionally, 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models. This suggests that 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide may have potential therapeutic applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide has several advantages for lab experiments. It is easy to synthesize, has a high yield, and is relatively stable. However, its solubility in water is limited, which may pose challenges in certain experiments. Additionally, further studies are needed to determine its toxicity and potential side effects.
Zukünftige Richtungen
There are several future directions for 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide research. One potential direction is to investigate its potential as an anticancer drug. Further studies are needed to determine its efficacy and safety in animal models and human clinical trials. Additionally, its potential therapeutic applications in the treatment of inflammatory diseases should be explored further. Furthermore, the development of novel derivatives of 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide may lead to the discovery of more potent and selective compounds.
Synthesemethoden
2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide can be synthesized using a simple one-pot reaction between 2-bromoacetophenone, 3-aminophenyltetrazole, and methoxyamine hydrochloride. The reaction is carried out in the presence of potassium carbonate and acetonitrile as a solvent. The yield of 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide is high, and the purity can be improved using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide has shown promising biological activities, making it a potential candidate for drug discovery. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in animal models. Additionally, 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide has shown potent cytotoxic effects against various cancer cell lines. Its ability to inhibit the growth of cancer cells makes it a promising candidate for anticancer drug development.
Eigenschaften
IUPAC Name |
2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-22-16(19-20-21-22)13-9-6-10-14(11-13)18-17(23)15(24-2)12-7-4-3-5-8-12/h3-11,15H,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITAYJBNURBZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC(=CC=C2)NC(=O)C(C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(3-Methyl-2,3-dihydroindol-1-yl)acetyl]piperazin-2-one](/img/structure/B7564586.png)

![1-[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B7564609.png)

![2-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7564623.png)
![N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide](/img/structure/B7564629.png)
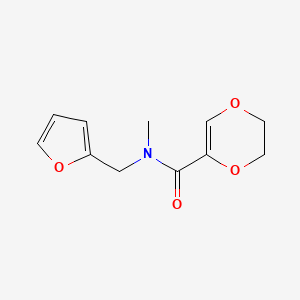
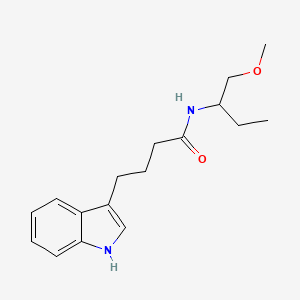
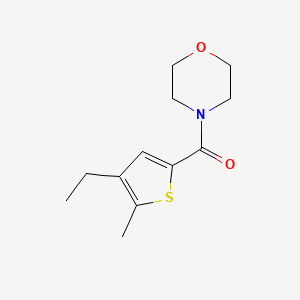

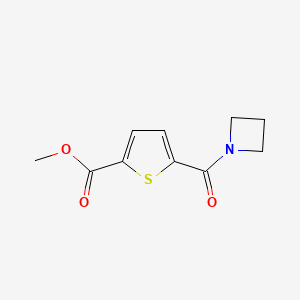
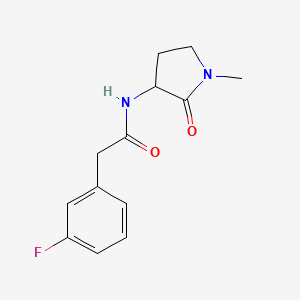
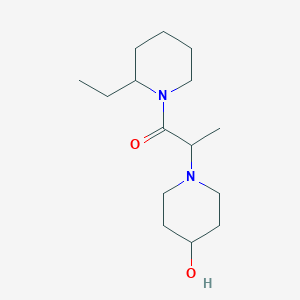
![4-[[2-(4-cyanopyridin-2-yl)sulfanylacetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7564700.png)